molecular formula C11H11NO2 B13566752 1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile

1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile

Cat. No.: B13566752
M. Wt: 189.21 g/mol
InChI Key: BCIUENQATDABGO-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group, which is further substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 3-hydroxy-4-methoxybenzaldehyde with a cyclopropane precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a solvent like dimethylformamide (DMF), followed by the addition of a nitrile group using a suitable reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 1-(3-oxo-4-methoxyphenyl)cyclopropanecarbonitrile.

    Reduction: Formation of 1-(3-hydroxy-4-methoxyphenyl)cyclopropanemethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The nitrile group may also play a role in modulating the compound’s reactivity and interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxy-3-methoxyphenyl)cyclopropanecarbonitrile
  • 1-(3-Methoxyphenyl)cyclopropanecarbonitrile
  • 1-(4-Hydroxyphenyl)cyclopropanecarbonitrile

Uniqueness

1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarbonitrile is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C11H11NO2/c1-14-10-3-2-8(6-9(10)13)11(7-12)4-5-11/h2-3,6,13H,4-5H2,1H3

InChI Key

BCIUENQATDABGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C#N)O

Origin of Product

United States

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